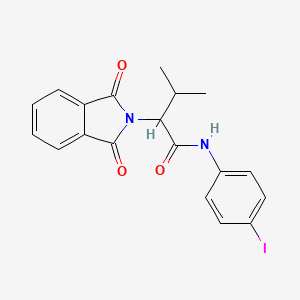
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Iodophenyl Group: This step involves the coupling of the isoindolinone core with 4-iodoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Methylbutanamide Side Chain: This can be done through an amide bond formation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core or the methylbutanamide side chain.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindolinone core.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenyl-3-methylbutanamide
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-chlorophenyl)-3-methylbutanamide
Uniqueness
The presence of the iodophenyl group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide may confer unique properties, such as enhanced biological activity or specific binding affinity to certain molecular targets.
属性
分子式 |
C19H17IN2O3 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C19H17IN2O3/c1-11(2)16(17(23)21-13-9-7-12(20)8-10-13)22-18(24)14-5-3-4-6-15(14)19(22)25/h3-11,16H,1-2H3,(H,21,23) |
InChI 键 |
WJEGKBCOYFPQLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


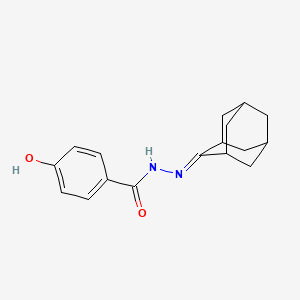
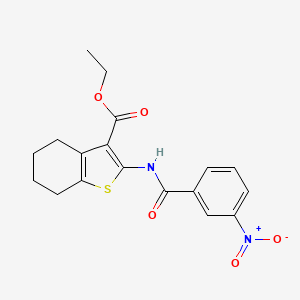

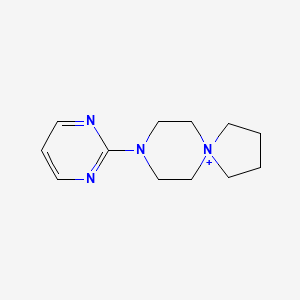
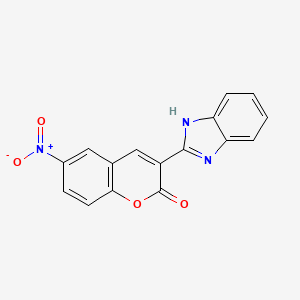
![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
